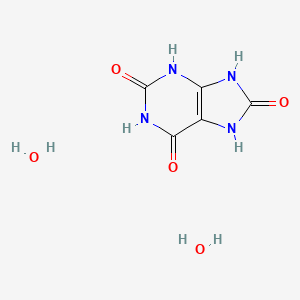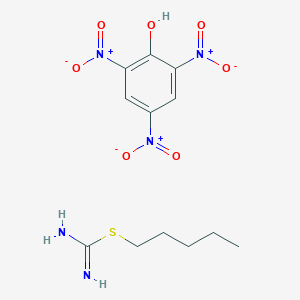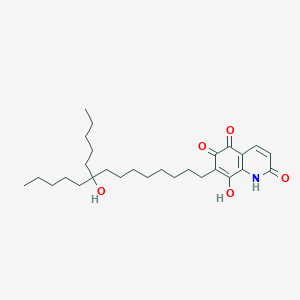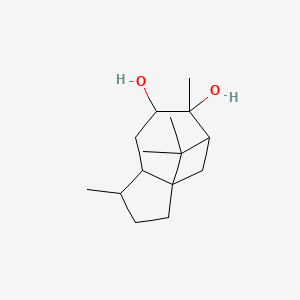
1,4,4,6-Tetramethyloctahydro-1H-3a,5-methanoazulene-6,7-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,4,6-Tetramethyloctahydro-1H-3a,5-methanoazulene-6,7-diol is a complex organic compound with a unique structure It belongs to the class of methanoazulenes, which are known for their intricate ring systems and diverse chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,4,6-Tetramethyloctahydro-1H-3a,5-methanoazulene-6,7-diol typically involves multiple steps, starting from simpler organic molecules One common approach is the cyclization of a precursor molecule under specific conditions to form the methanoazulene ring system
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The process often includes the use of metal catalysts and high-pressure reactors to facilitate the cyclization and functionalization steps efficiently.
化学反応の分析
Types of Reactions
1,4,4,6-Tetramethyloctahydro-1H-3a,5-methanoazulene-6,7-diol undergoes various chemical reactions, including:
Oxidation: Introduction of additional hydroxyl or carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of diols or ketones, while reduction typically yields alcohols.
科学的研究の応用
1,4,4,6-Tetramethyloctahydro-1H-3a,5-methanoazulene-6,7-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1,4,4,6-Tetramethyloctahydro-1H-3a,5-methanoazulene-6,7-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Cedrol: A sesquiterpene alcohol with a similar ring structure.
Isocedrol: An isomer of cedrol with different functional groups.
Epicedrol: Another isomer with distinct stereochemistry.
Uniqueness
1,4,4,6-Tetramethyloctahydro-1H-3a,5-methanoazulene-6,7-diol is unique due to its specific arrangement of methyl and hydroxyl groups, which confer distinct chemical properties and reactivity compared to similar compounds.
特性
CAS番号 |
21090-69-7 |
|---|---|
分子式 |
C15H26O2 |
分子量 |
238.37 g/mol |
IUPAC名 |
4,8,10,10-tetramethyltricyclo[7.1.1.01,5]undecane-7,8-diol |
InChI |
InChI=1S/C15H26O2/c1-9-5-6-15-8-11(13(15,2)3)14(4,17)12(16)7-10(9)15/h9-12,16-17H,5-8H2,1-4H3 |
InChIキー |
YJJGUJJNDXCWEG-UHFFFAOYSA-N |
正規SMILES |
CC1CCC23C1CC(C(C(C2)C3(C)C)(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


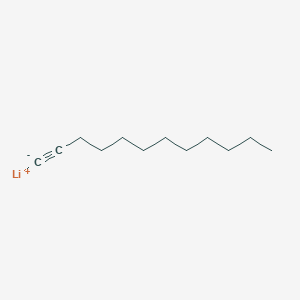


![3-[2-(3,4-Dimethoxyphenyl)ethyl]pyridine](/img/structure/B14717399.png)
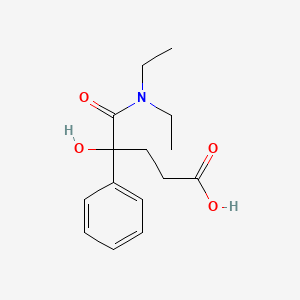


![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14717415.png)
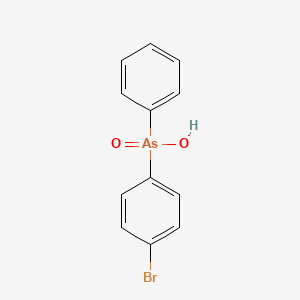
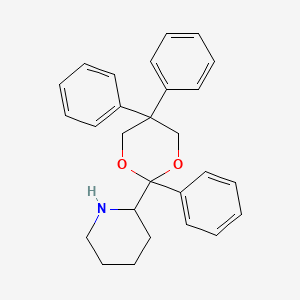
![N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide](/img/structure/B14717425.png)
